Pyroglutamylphenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is notable for its ability to self-assemble into hydrogels within a pH range of 7.5 to 14.0 and exhibits a very low gel concentration in phosphate buffer . It is primarily used in research settings due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PYR-PHE-OH typically involves the coupling of pyrene and phenylalanine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling process. The specific details of the synthetic route can vary, but it generally involves multiple steps of purification and characterization to ensure the purity and efficacy of the final product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of PYR-PHE-OH, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing large-scale purification techniques such as chromatography .

化学反应分析

Types of Reactions

PYR-PHE-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using specific reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

科学研究应用

PYR-PHE-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study hydrogel formation and self-assembly processes.

Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Medicine: Explored for its use in tissue engineering and regenerative medicine.

Industry: Utilized in the development of sensors and other materials that benefit from its unique hydrogel properties

作用机制

The mechanism by which PYR-PHE-OH exerts its effects involves its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of a three-dimensional network that can encapsulate various molecules, making it useful for applications in drug delivery and tissue engineering .

相似化合物的比较

Similar Compounds

1-Hydroxypyrene: Another pyrene derivative used in biomonitoring human exposures to polycyclic aromatic hydrocarbons.

Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural properties but different applications.

Benzo[a]pyrene: Known for its carcinogenic properties and used in studies related to environmental pollution

Uniqueness

PYR-PHE-OH is unique due to its ability to form hydrogels at very low concentrations and across a wide pH range. This property makes it particularly valuable in research applications where precise control over the gelation process is required .

生物活性

Pyroglutamylphenylalanine (pGlu-Phe) is a dipeptide that has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article examines the biological activity of pGlu-Phe, focusing on its effects on mental health, analgesia, and its potential therapeutic applications.

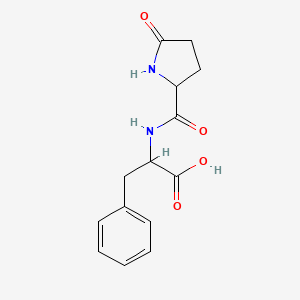

Chemical Structure and Properties

This compound consists of a pyroglutamyl group (pGlu) and phenylalanine (Phe). The unique structure of this dipeptide allows it to interact with various biological systems, impacting neurotransmitter pathways and potentially influencing mood and pain perception.

1. Effects on Mental Health

Recent studies have highlighted the antidepressant-like effects of pyroglutamyl peptides, including pGlu-Phe. In a controlled animal study involving male BALB/c mice, various pyroglutamyl peptides were administered to assess their impact on depression and anxiety:

- Forced Swim Test (FST): All tested peptides, including pGlu-Phe, significantly reduced immobility time, indicating an antidepressant effect.

- Elevated Plus Maze (EPM): While no significant effects were observed in anxiety levels, some peptides showed a partial increase in exploratory behavior.

- Hot Plate Test: Pyroglutamyl peptides exhibited analgesic properties by increasing the latency of licking in response to pain stimuli .

These findings suggest that pGlu-Phe may modulate neurotransmitter systems, particularly those involving glutamate and dopamine, which are critical in mood regulation.

2. Analgesic Properties

The analgesic effects of pyroglutamyl peptides were further confirmed through behavioral tests. The hot plate test demonstrated that pGlu-Phe could enhance pain threshold, implying its utility in pain management. This effect is likely mediated through interactions with opioid and non-opioid pathways .

The mechanisms underlying the biological activities of pGlu-Phe involve several pathways:

- Neurotransmitter Modulation: Pyroglutamic acid is known to influence glutamatergic transmission by both promoting and antagonizing glutamate activity in the brain. This dual action may contribute to its antidepressant effects .

- Blood-Brain Barrier Penetration: Studies suggest that pyroglutamyl peptides can cross the blood-brain barrier, allowing them to exert central nervous system effects that are beneficial for mood disorders .

Research Findings and Case Studies

Several studies have investigated the potential therapeutic applications of pyroglutamyl peptides:

- A study published in Food Science and Human Wellness reported that pyroglutamyl peptides derived from food sources exhibited hepatoprotective properties alongside their antidepressant effects. This suggests a broader spectrum of health benefits associated with these compounds .

- Another investigation focused on N-benzylpyroglutamyl-L-phenylalanine derivatives as antagonists for VCAM/VLA-4, indicating potential applications in inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Test Used | Results |

|---|---|---|

| Antidepressant | Forced Swim Test | Decreased immobility time |

| Anxiolytic | Elevated Plus Maze | Partial increase in exploratory behavior |

| Analgesic | Hot Plate Test | Increased latency to pain response |

| Hepatoprotective | In vitro studies | Protective effects on liver cells |

属性

IUPAC Name |

2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEZCXFVJLMPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。